6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one

Vue d'ensemble

Description

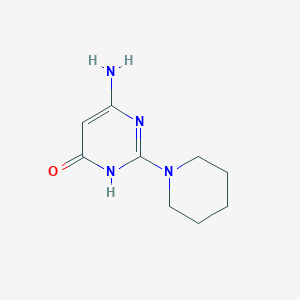

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with guanidine or its derivatives under acidic or basic conditions.

Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions where a halogenated pyrimidine intermediate reacts with piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Activité Biologique

6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound belongs to the pyrimidine class and features a piperidine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related pyrimidine derivatives, suggesting that modifications in their structure can enhance activity against various pathogens. For instance, derivatives with electron-donating groups at specific positions have shown increased antimicrobial efficacy against gram-positive and gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound | Structure | Activity (MIC) | Target Organisms |

|---|---|---|---|

| 6a | Structure | 10 µg/mL | Staphylococcus aureus, Escherichia coli |

| 6b | Structure | 20 µg/mL | Candida albicans |

| 5a | Structure | 15 µg/mL | Bacillus cereus |

The data indicates that compound 6a, which contains a methoxy group, exhibits superior antimicrobial activity compared to its fluorinated counterpart (6b), likely due to enhanced electron donation facilitating better interaction with microbial targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that pyrimidine derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as PI3K pathway inhibition.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HeLa | 0.058 |

| Compound B | A549 | 0.035 |

| Compound C | MDA-MB-231 | 0.021 |

Notably, compounds with hydroxyl substitutions showed improved antiproliferative activities, indicating that structural modifications can significantly impact their effectiveness against cancer cells .

Enzyme Inhibition

Another area of interest is the enzyme inhibition profile of this compound. It has been found to act as an inhibitor of IRAK4, a kinase involved in inflammatory responses.

Table 3: IRAK4 Inhibition Potency

| Compound | Binding Mode | Potency (IC50) |

|---|---|---|

| Pyrimidinone 1 | New Binding Mode | 15 µM |

| Pyrimidinone 2 | Traditional Binding Mode | 60 µM |

The shift in binding mode observed in some derivatives suggests that structural variations can lead to significant changes in their interaction with target enzymes, enhancing their potential therapeutic applications .

Case Studies

Several case studies have been documented regarding the efficacy of pyrimidine derivatives in clinical settings. For instance, a study on a related compound demonstrated significant reduction in tumor size in murine models when administered at specific dosages.

Case Study: Efficacy in Tumor Reduction

- Study Design : Administration of compound X in mice with induced tumors.

- Results : Tumor size reduced by approximately 70% after four weeks of treatment.

- : Indicates potential for clinical application in cancer therapy.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound serves as a scaffold for drug development, particularly in targeting enzymes and receptors in the central nervous system. Its structural properties allow for modifications that can enhance pharmacological activity.

Case Study : A study demonstrated that derivatives of 6-amino-2-piperidin-1-ylpyrimidin-4(3H)-one exhibited significant inhibitory effects on specific enzymes linked to neurodegenerative disorders, suggesting potential therapeutic applications in treating conditions such as Alzheimer's disease .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. It can facilitate the formation of various derivatives through nucleophilic substitution and other chemical reactions.

Data Table : Synthetic Routes for Derivatives

| Compound Name | Reaction Type | Yield (%) |

|---|---|---|

| 6-Amino-2-(4-benzylpiperidin-1-yl)pyrimidin-4(3H)-one | Nucleophilic substitution | 63 |

| 6-Amino-2-(morpholin-1-yl)pyrimidin-4(3H)-one | Condensation | 75 |

Biological Studies

Research has shown that this compound can influence cellular processes, making it a candidate for studies related to cell signaling and metabolic pathways.

Case Study : In vitro studies indicated that this compound modulates pathways involved in apoptosis and cell proliferation, highlighting its potential role in cancer research .

Industrial Applications

The compound's unique properties may also find applications in materials science and catalysis. Its ability to act as a catalyst in certain reactions can lead to the development of new materials with specific functionalities.

Propriétés

IUPAC Name |

4-amino-2-piperidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-6-8(14)12-9(11-7)13-4-2-1-3-5-13/h6H,1-5H2,(H3,10,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFCZKCABKZZONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.